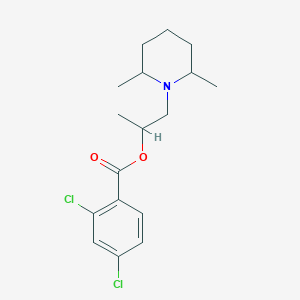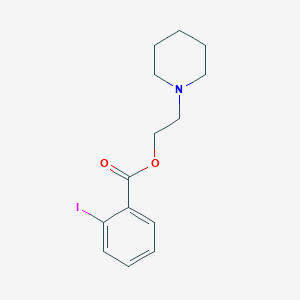
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and benzoate, and its synthesis method involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent.
作用機序
The mechanism of action of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests that it may have potential as a treatment for Alzheimer's disease. It has also been shown to bind to dopamine receptors, which suggests that it may have potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to have antioxidant activity, which suggests that it may have potential as a treatment for oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which suggests that it may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising activity against Alzheimer's disease and Parkinson's disease, which are currently incurable. Additionally, it has potential applications in organic synthesis and material science. However, one of the limitations of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in other scientific fields, such as organic synthesis and material science. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
The synthesis of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate.
科学的研究の応用
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential application as a liquid crystal material.
特性
分子式 |
C21H33NO2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-20(2,3)16-11-15(12-17(13-16)21(4,5)6)19(23)24-18-9-8-10-22(7)14-18/h11-13,18H,8-10,14H2,1-7H3 |
InChIキー |
LIXBXGQITYSGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)




![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)